2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves the reaction of 2-bromo-4-chlorophenol with acetohydrazide in the presence of suitable reagents .
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: Limited information on industrial applications.
Mechanism of Action
Targets: The compound’s mechanism of action likely involves interactions with specific cellular targets (e.g., enzymes, receptors).
Pathways: Further studies are needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Its combination of halogenated phenoxy and acetohydrazide moieties makes it distinct.
Similar Compounds: While information on similar compounds is scarce, related structures may exist in the literature.
Properties
Molecular Formula |
C13H9BrClIN2O3 |
---|---|
Molecular Weight |
483.48 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H9BrClIN2O3/c14-10-5-8(15)1-3-11(10)20-7-13(19)18-17-6-9-2-4-12(16)21-9/h1-6H,7H2,(H,18,19)/b17-6+ |
InChI Key |
KSDOXJPAWCEWEI-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C2=CC=C(O2)I |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC2=CC=C(O2)I |
Origin of Product |
United States |
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